2-((4-Oxoazetidin-2-yl)thio)acetic acid

Catalog No.
S15659745
CAS No.
31898-75-6
M.F
C5H7NO3S
M. Wt
161.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Oxoazetidin-2-yl)thio)acetic acid

CAS Number

31898-75-6

Product Name

2-((4-Oxoazetidin-2-yl)thio)acetic acid

IUPAC Name

2-(4-oxoazetidin-2-yl)sulfanylacetic acid

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

InChI

InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9)

InChI Key

FPLBCRWINFQSFE-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SCC(=O)O

2-((4-Oxoazetidin-2-yl)thio)acetic acid is a sulfur-containing compound characterized by a thioacetic acid moiety linked to a 4-oxoazetidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of novel antibiotics and other bioactive molecules. The structural features of this compound include a carboxylic acid group and a thioether linkage, which contribute to its reactivity and biological activity.

The chemical reactivity of 2-((4-Oxoazetidin-2-yl)thio)acetic acid can be attributed to its functional groups. It may participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The thio group can act as a nucleophile in substitution reactions.
  • Cyclization Reactions: The structure allows for potential cyclization, which can lead to the formation of more complex ring systems.

Reactions involving this compound often serve as intermediates in synthesizing more complex molecules, particularly in the context of antibiotic development .

Preliminary studies suggest that 2-((4-Oxoazetidin-2-yl)thio)acetic acid exhibits antimicrobial properties. Its structural similarity to known antibiotics implies that it may inhibit bacterial growth or act against specific pathogens. The presence of the thioether group is often associated with enhanced biological activity, making this compound a candidate for further pharmacological evaluation .

The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid can be achieved through several methods:

  • Thioacetic Acid Derivatives: Starting from thioacetic acid, the compound can be synthesized by reacting it with appropriate azetidine derivatives under acidic or basic conditions.
  • Cyclization Reactions: Utilizing precursors that can undergo cyclization reactions to form the azetidine ring while incorporating the thio group.
  • Multi-step Synthesis: Involves several reaction steps including protection/deprotection strategies, followed by the introduction of the thio and carboxylic acid functionalities .

The primary applications of 2-((4-Oxoazetidin-2-yl)thio)acetic acid lie in medicinal chemistry:

  • Antibiotic Development: Its structural characteristics make it a potential lead compound for developing new antibiotics.
  • Pharmaceutical Intermediates: It can serve as an intermediate in synthesizing more complex drug molecules.
  • Research Tool: Useful in biochemical studies to explore mechanisms of action related to sulfur-containing compounds .

Interaction studies are crucial for understanding how 2-((4-Oxoazetidin-2-yl)thio)acetic acid interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes can provide insights into its potential therapeutic uses.
  • Cell Culture Studies: Evaluating its effects on bacterial cultures or mammalian cell lines can help determine its biological efficacy .

Several compounds share structural similarities with 2-((4-Oxoazetidin-2-yl)thio)acetic acid, including:

Compound NameStructure FeaturesBiological Activity
4-Aminophenylthioacetic AcidAmino group and thioetherAntimicrobial properties
Thiazolidine DerivativesThiazolidine ring and carboxylic acidsAntidiabetic activity
3-Amino-2-AzetidinoneAzetidine ring and amino functionalityBroad-spectrum antibiotics

These compounds highlight the unique aspects of 2-((4-Oxoazetidin-2-yl)thio)acetic acid, particularly its specific structural configuration that could influence its biological activity and reactivity .

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

161.01466426 g/mol

Monoisotopic Mass

161.01466426 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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